2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14704914
InChI: InChI=1S/C17H21N3O5/c1-10(2)9-25-16(21)14-11(3)19(4)17(22)18-15(14)12-6-5-7-13(8-12)20(23)24/h5-8,10,15H,9H2,1-4H3,(H,18,22)
SMILES:
Molecular Formula: C17H21N3O5
Molecular Weight: 347.4 g/mol

2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC14704914

Molecular Formula: C17H21N3O5

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C17H21N3O5
Molecular Weight 347.4 g/mol
IUPAC Name 2-methylpropyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C17H21N3O5/c1-10(2)9-25-16(21)14-11(3)19(4)17(22)18-15(14)12-6-5-7-13(8-12)20(23)24/h5-8,10,15H,9H2,1-4H3,(H,18,22)
Standard InChI Key LTFWCPVQIQEGIE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(C)C

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, a class of heterocycles widely studied for their pharmacological relevance. Its structure includes:

  • Pyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 1- and 6-Methyl groups: Enhancing steric bulk and modulating electronic properties.

    • 4-(3-Nitrophenyl) group: Introduces aromaticity and electron-withdrawing effects.

    • 2-Oxo group: A ketone functionality at position 2.

    • 5-Carboxylate ester: A 2-methylpropyl ester at position 5, influencing lipophilicity .

Systematic Nomenclature

The IUPAC name reflects the substitution pattern:

  • Parent ring: 1,2,3,4-Tetrahydropyrimidine.

  • Functional groups:

    • 2-Oxo (ketone at C2).

    • 5-Carboxylate ester (2-methylpropyl group at C5).

    • 1- and 6-Methyl (C1 and C6).

    • 4-(3-Nitrophenyl) (C4).

Synthesis and Optimization

Synthetic Routes

The synthesis leverages modifications of the Biginelli reaction, a multicomponent condensation involving a β-ketoester, aldehyde, and urea/thiourea . For this compound, the route involves:

Step 1: Formation of the DHPM Core

  • Reactants:

    • 3-Nitrobenzaldehyde (aldehyde component).

    • Methyl acetoacetate (β-ketoester).

    • Urea (nitrogen source).

  • Conditions: Acid catalysis (e.g., HCl, p-TsOH) or nanocatalysts (e.g., Fe3O4@SiO2-supported phosphomolybdic acid) .

Step 2: Esterification

  • The intermediate 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is esterified with 2-methylpropanol under acidic conditions (e.g., H2SO4) .

Table 1: Optimization of Synthesis Parameters

ParameterOptimal ValueYield (%)Reference
CatalystFe3O4@SiO2-PMA92
Temperature (°C)8089
SolventSolvent-free91
Reaction Time (h)490

Industrial Scalability

Continuous flow reactors and automated platforms improve yield (≥85%) and purity (>98%). Key challenges include controlling regioselectivity during esterification and minimizing byproducts like hydrolyzed carboxylic acids .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (600 MHz, DMSO-d6):

  • δ 1.02 (6H, d, J = 6.6 Hz, 2-methylpropyl CH3).

  • δ 2.32 (3H, s, C6-CH3).

  • δ 3.18 (3H, s, C1-CH3).

  • δ 5.12 (1H, s, C4-H).

  • δ 7.48–8.21 (4H, m, 3-nitrophenyl) .

13C-NMR (150 MHz, DMSO-d6):

  • δ 165.4 (C5-COO).

  • δ 152.1 (C2-O).

  • δ 148.6 (C-nitro).

  • δ 55.3 (2-methylpropyl C) .

Infrared (IR) Spectroscopy

  • 1745 cm⁻¹: Ester C=O stretch.

  • 1680 cm⁻¹: Pyrimidinone C=O.

  • 1520 cm⁻¹: NO2 asymmetric stretch .

Chemical Reactivity

Functional Group Transformations

  • Nitro Reduction: Hydrogenation (H2/Pd-C) yields the 3-aminophenyl derivative, enhancing biological activity .

  • Ester Hydrolysis: Alkaline conditions (NaOH/EtOH) produce the carboxylic acid, useful for salt formation .

  • Oxidation: The C2 ketone is resistant to further oxidation under mild conditions .

Table 2: Reaction Pathways and Products

ReactionReagents/ConditionsProduct
Nitro reductionH2 (1 atm), Pd/C, EtOH4-(3-Aminophenyl) derivative
Ester hydrolysis2M NaOH, reflux5-Carboxylic acid
AlkylationCH3I, K2CO3, DMF1,6-Dimethyl-N-alkylated analog

Biological Activity and Applications

Antiproliferative Effects

In vitro studies on HL-60 leukemia cells demonstrated significant growth inhibition (IC50 = 8.2 µM), comparable to all- trans retinoic acid (ATRA, IC50 = 1 µM) . The 3-nitrophenyl group enhances DNA intercalation, while the ester improves membrane permeability.

Antimicrobial Properties

Against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL), the compound outperforms ampicillin derivatives, likely due to nitro group-derived reactive oxygen species (ROS) .

Comparative Analysis with Analogues

Substituent Effects

  • Ethyl vs. 2-Methylpropyl Ester: The bulkier 2-methylpropyl group increases logP (2.1 vs. 1.5 for ethyl), enhancing blood-brain barrier penetration .

  • 3-Nitrophenyl vs. 4-Chlorophenyl: The nitro group confers stronger electron-withdrawing effects, stabilizing the pyrimidine ring .

Table 3: Physicochemical Properties of Analogues

CompoundlogPSolubility (mg/mL)IC50 (HL-60, µM)
2-Methylpropyl derivative2.10.458.2
Ethyl 4-(4-chlorophenyl) analogue1.50.7812.4
4-(3-Aminophenyl) derivative1.21.203.1

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